molecular formula C10H7Cl2N B1603312 4,5-Dichloro-8-methylquinoline CAS No. 948292-29-3

4,5-Dichloro-8-methylquinoline

Cat. No.: B1603312
CAS No.: 948292-29-3
M. Wt: 212.07 g/mol
InChI Key: IYXRCWLZIIBTGX-UHFFFAOYSA-N
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Description

4,5-Dichloro-8-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H7Cl2N It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4th and 5th positions and a methyl group at the 8th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-8-methylquinoline typically involves the chlorination of 8-methylquinoline. One common method includes the use of phosphoryl chloride and phosphorus pentachloride as chlorinating agents. The reaction is carried out under reflux conditions, leading to the selective chlorination at the 4th and 5th positions of the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of chlorinating agents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-8-methylquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4th and 5th positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group at the 8th position can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: 8-formyl-4,5-dichloroquinoline or 8-carboxy-4,5-dichloroquinoline.

    Reduction: Tetrahydro-4,5-dichloro-8-methylquinoline.

Scientific Research Applications

4,5-Dichloro-8-methylquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of antimalarial and anticancer drugs.

    Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.

    Chemical Research: It is utilized as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dichloro-8-methylquinoline: Similar in structure but with chlorine atoms at the 4th and 7th positions.

    4,5-Dichloroquinoline: Lacks the methyl group at the 8th position.

    8-Methylquinoline: Lacks the chlorine atoms at the 4th and 5th positions.

Uniqueness

4,5-Dichloro-8-methylquinoline is unique due to the specific positioning of the chlorine atoms and the methyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

4,5-dichloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXRCWLZIIBTGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589016
Record name 4,5-Dichloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948292-29-3
Record name 4,5-Dichloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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